molecular formula C11H17N3O B10910340 azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone

azepan-1-yl(1-methyl-1H-pyrazol-3-yl)methanone

Cat. No.: B10910340
M. Wt: 207.27 g/mol
InChI Key: YTEOTXCKSHGGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-AZEPANYL(1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

The synthesis of 1-AZEPANYL(1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of azepane with 1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-AZEPANYL(1-METHYL-1H-PYRAZOL-3-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-AZEPANYL(1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pyrazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-AZEPANYL(1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-AZEPANYL(1-METHYL-1H-PYRAZOL-3-YL)METHANONE can be compared with other pyrazole derivatives, such as:

The uniqueness of 1-AZEPANYL(1-METHYL-1H-PYRAZOL-3-YL)METHANONE lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

azepan-1-yl-(1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C11H17N3O/c1-13-9-6-10(12-13)11(15)14-7-4-2-3-5-8-14/h6,9H,2-5,7-8H2,1H3

InChI Key

YTEOTXCKSHGGGP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.